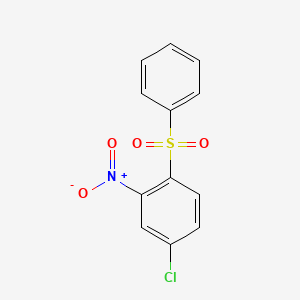

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Vue d'ensemble

Description

Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la Kif18A avec une valeur de CI50 de 1,69 µM . La Kif18A est essentielle à l'alignement correct des chromosomes pendant la division cellulaire, faisant de BTB-1 un outil précieux pour l'étude de la mitose et les applications thérapeutiques potentielles .

Méthodes De Préparation

BTB-1 est synthétisé par une série de réactions chimiques. La voie de synthèse implique généralement la réaction du 4-chloro-2-méthylphénol avec le thiophosgène pour former le 4-chloro-2-méthylphényl isothiocyanate. Cet intermédiaire est ensuite mis à réagir avec de l'ammoniac pour produire du BTB-1 . Les conditions réactionnelles comprennent l'utilisation de solvants tels que le dichlorométhane et des températures allant de 0°C à la température ambiante .

Analyse Des Réactions Chimiques

BTB-1 subit diverses réactions chimiques, notamment :

Oxydation : BTB-1 peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

Réduction : La réduction du BTB-1 peut conduire à la formation de thiols.

Substitution : BTB-1 peut subir des réactions de substitution nucléophile, où le groupe thiocyanate est remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles tels que les amines . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

BTB-1 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : BTB-1 est utilisé comme outil pour étudier l'inhibition de la Kif18A et ses effets sur la mitose.

Mécanisme d'action

BTB-1 exerce ses effets en inhibant l'activité ATPase de la Kif18A d'une manière compétitive pour l'adénosine triphosphate, mais non compétitive pour les microtubules . Cette inhibition ralentit la progression des cellules à travers la mitose, conduisant à une accumulation mitotique et à des défauts de morphologie du fuseau et d'alignement des chromosomes . BTB-1 se lie à la Kif18A lorsque la protéine motrice est associée à ses microtubules pseudosubstrats, empêchant les changements conformationnels nécessaires à sa fonction .

Mécanisme D'action

BTB-1 exerts its effects by inhibiting the ATPase activity of Kif18A in an adenosine triphosphate-competitive but microtubule-uncompetitive manner . This inhibition slows down the progression of cells through mitosis, leading to mitotic accumulation and defects in spindle morphology and chromosome alignment . BTB-1 binds to Kif18A when the motor protein is associated with its pseudosubstrate microtubules, preventing the conformational changes necessary for its function .

Comparaison Avec Des Composés Similaires

BTB-1 est unique en son genre par son inhibition sélective de la Kif18A par rapport aux autres kinésines mitotique . Des composés similaires comprennent :

Auristatine F : Un puissant inhibiteur de la dynamique des microtubules.

Céphalomannine : Un produit naturel qui inhibe l'assemblage des microtubules.

Tirbanibuline : Une petite molécule qui inhibe la polymérisation de la tubuline.

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leur sélectivité et leur puissance envers des cibles spécifiques .

Activité Biologique

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is a compound with a unique structural configuration, characterized by the presence of a chloro group, a nitro group, and a phenylsulfonyl moiety. Its molecular formula is C₁₂H₈ClNO₄S, with a molecular weight of 297.71 g/mol. This compound has garnered interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of mitotic kinesin Kif18A and its potential antiviral properties against influenza A virus.

- Molecular Formula : C₁₂H₈ClNO₄S

- Molecular Weight : 297.71 g/mol

- Appearance : Solid, white to off-white

- Solubility : Soluble in dimethyl sulfoxide at concentrations of 30 mg/ml

Inhibition of Kif18A

This compound acts as an inhibitor of the mitotic kinesin Kif18A, binding to an allosteric site and preventing necessary conformational changes for motor function. The potency of this inhibition is quantified with an IC₅₀ value of 1.7 µM, indicating significant potential for therapeutic applications in cancer treatment where Kif18A is implicated.

Antiviral Activity

The compound has shown efficacy in suppressing the replication of influenza A virus by inhibiting key signaling pathways such as AKT and MAPK pathways. This inhibition prevents the nuclear export of viral components, showcasing its potential as an antiviral agent.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives containing the this compound structure against various bacterial strains. Notably, compounds derived from cinnamic acid derivatives with this moiety have demonstrated effective inhibition against high-level aminoglycoside-resistant Enterococcus spp., with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .

Study on Antimicrobial Efficacy

A study investigating synthetic cinnamic acid derivatives revealed that compounds with the 4-chloro-2-mercaptobenzenesulfonamide moiety significantly inhibited biofilm formation in resistant Enterococcus strains. At concentrations of 4 × MIC, these compounds inhibited biofilm formation by 70% to 94% and reduced growth by up to 96% for vancomycin-resistant strains .

Anticancer Activity Assessment

In vitro tests on various cancer cell lines (HeLa, SKOV-3, and MCF-7) indicated that certain derivatives exhibited IC₅₀ values below 10 µg/mL, suggesting potent anticancer properties. The most active compounds were identified as having significant effects on cell viability and induced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Chloro-2-nitrobenzene | C₆H₄ClN₃O₂ | Simple nitro-substituted benzene |

| 4-Nitrophenyl sulfone | C₁₂H₉NO₄S | Lacks chloro group; used in similar applications |

| Benzene sulfonamide | C₆H₇NO₂S | Basic structure; precursor for various sulfonyl compounds |

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to structurally similar compounds.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDUQPHKUBZMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235359 | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-08-2 | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86030-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzenesulfonyl-4-chloro-2-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.